

Spectroscopic data (NMR, IR) for 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

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Compound of Interest

Compound Name:	1-(Piperidin-1-ylmethyl)naphthalen-2-ol
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An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of **1-(Piperidin-1-ylmethyl)naphthalen-2-ol**

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of the Mannich base, **1-(Piperidin-1-ylmethyl)naphthalen-2-ol**. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and a summary of expected spectroscopic data.

Introduction

1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS No. 5342-95-0) is a Mannich base derived from 2-naphthol, formaldehyde, and piperidine.^[1] Mannich bases are a class of organic compounds known for their wide range of pharmacological activities, making them valuable scaffolds in medicinal chemistry.^[2] The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation that forms a β -amino-carbonyl compound.^[3]

Molecular Structure and Properties:

- Molecular Formula: $C_{16}H_{19}NO$ ^[1]
- Molecular Weight: 241.33 g/mol ^[1]

- Melting Point: 96 °C[1]
- Appearance: Expected to be a solid at room temperature.

Synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

The synthesis of **1-(Piperidin-1-ylmethyl)naphthalen-2-ol** is achieved via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the C1 position of 2-naphthol, with formaldehyde and a secondary amine, piperidine.[3][4]

Experimental Protocol

The following is a generalized experimental protocol based on common procedures for the synthesis of Mannich bases of 2-naphthol.[4][5][6]

Materials:

- 2-Naphthol
- Piperidine
- Formaldehyde (37% aqueous solution or paraformaldehyde)
- Ethanol (or other suitable solvent)
- Hydrochloric acid (catalyst, optional)
- Sodium hydroxide (for neutralization)
- Dichloromethane or Ethyl acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1 equivalent) in ethanol.

- **Addition of Reagents:** To the stirred solution, add piperidine (1 equivalent). Subsequently, add formaldehyde solution (1.1 equivalents) dropwise. A catalytic amount of hydrochloric acid can be added to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight, depending on the specific conditions. Microwave-assisted synthesis can also be employed to reduce reaction times.^[5]
- **Work-up:** After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. If an acid catalyst was used, the solution is neutralized with a suitable base (e.g., sodium hydroxide solution).
- **Extraction:** The product is extracted from the aqueous phase using an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Spectroscopic Data

While specific, experimentally verified spectra for **1-(Piperidin-1-ylmethyl)naphthalen-2-ol** are not readily available in the cited literature, the expected spectroscopic characteristics can be predicted based on the known data for similar compounds and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum is expected to show signals corresponding to the naphthyl, piperidinyl, and methylene bridge protons.

Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Naphthyl-OH	Broad singlet	1H	Variable, typically downfield
Naphthyl-H (aromatic)	7.0 - 8.0	Multiplets	6H
-CH ₂ - (methylene bridge)	~3.8 - 4.2	Singlet	2H
Piperidinyl-H (α to N)	~2.5 - 2.8	Multiplet/Triplet	4H
Piperidinyl-H (β , γ to N)	~1.4 - 1.7	Multiplets	6H

¹³C NMR:

The carbon NMR spectrum will display signals for the naphthalene ring, the piperidine ring, and the methylene bridge.

Carbon Type	Expected Chemical Shift (δ , ppm)
Naphthyl C-OH (C2)	150 - 155
Naphthyl C-CH ₂ (C1)	115 - 120
Naphthyl C (aromatic)	110 - 135
-CH ₂ - (methylene bridge)	50 - 60
Piperidinyl C (α to N)	50 - 55
Piperidinyl C (β to N)	25 - 30
Piperidinyl C (γ to N)	23 - 27

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, amine, and aromatic functionalities.

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
O-H stretch (phenolic)	3200 - 3600	Broad
C-H stretch (aromatic)	3000 - 3100	Sharp
C-H stretch (aliphatic)	2800 - 3000	Sharp
C=C stretch (aromatic)	1500 - 1600	Medium to strong
C-N stretch (tertiary amine)	1000 - 1250	Medium
O-H bend	1330 - 1440	Medium
C-H bend (out-of-plane, aromatic)	700 - 900	Strong

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **1-(Piperidin-1-ylmethyl)naphthalen-2-ol**.



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Caption: Synthetic and characterization workflow for **1-(Piperidin-1-ylmethyl)naphthalen-2-ol**.

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